2-(3-Chloroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
2-(3-Chloroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a pyridopyrimidine derivative characterized by:
- A 3-chloroanilino substituent at position 2 of the pyrido[1,2-a]pyrimidine core.
- A methyl group at position 7.
- A carbaldehyde functional group at position 2.
This compound is synthesized via nucleophilic substitution reactions, where 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (or its 9-methyl derivative) reacts with 3-chloroaniline under reflux in methanol with triethylamine as a catalyst .
Properties
IUPAC Name |
2-(3-chloroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-10-4-3-7-20-15(10)19-14(13(9-21)16(20)22)18-12-6-2-5-11(17)8-12/h2-9,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPHZJFMUZVLAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-chloroaniline with a suitable pyrimidine derivative under controlled conditions. The reaction conditions often include the use of catalysts such as zinc chloride or copper salts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen substitution reactions can occur at the chloroanilino moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various halogenated derivatives .
Scientific Research Applications
2-(3-Chloroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their distinguishing features:
Biological Activity
2-(3-Chloroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrido[1,2-a]pyrimidines, characterized by a fused bicyclic structure. Its IUPAC name reflects the presence of a chloroaniline moiety and a carbaldehyde functional group. The molecular formula is , which indicates the presence of nitrogen and oxygen heteroatoms, contributing to its biological properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects through mechanisms that may involve apoptosis induction and cell cycle arrest.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.4 | Apoptosis induction |
| MCF-7 | 20.7 | Cell cycle arrest (G2/M phase) |
| A549 | 18.3 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation.
- DNA Interaction : The compound can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in target cells, leading to apoptosis.
Case Studies
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness against various cancer types. Results indicated a dose-dependent inhibition of cell growth, with significant effects observed at lower concentrations compared to standard chemotherapeutics.
- Antimicrobial Efficacy : Research conducted at a university laboratory tested the compound against clinical isolates of bacteria. The findings suggested that it could serve as a lead compound for developing new antibiotics due to its low MIC values and broad-spectrum activity.
Q & A
Q. What is the general synthetic route for preparing 2-(3-Chloroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde?
The synthesis involves a nucleophilic substitution reaction between a halogenated pyrido[1,2-a]pyrimidine precursor (e.g., 2-chloro-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde) and 3-chloroaniline. Key steps include:
- Reacting the chloro precursor with 3-chloroaniline in methanol or ethanol under basic conditions (e.g., triethylamine) at room temperature.
- Isolation of intermediates via precipitation and subsequent purification through recrystallization or column chromatography.
- Confirmation of the final product using NMR and mass spectrometry .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction is the gold standard. The SHELX program suite (e.g., SHELXL) is widely used for structure solution and refinement. Key considerations:
Q. What preliminary biological screening methods are applicable for assessing its bioactivity?
Initial studies focus on:
- Enzyme inhibition assays : Test against kinases or proteases using fluorometric or colorimetric substrates.
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Catalyst screening : Palladium-based catalysts for cross-coupling reactions at the 3-carbaldehyde position.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) .
Q. What computational methods elucidate its interaction with biological targets?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
- Molecular Dynamics (MD) : Simulate binding to protein targets (e.g., COX-2) using GROMACS or AMBER.
- Docking studies : AutoDock Vina predicts binding poses and affinity scores for structure-activity relationships (SAR) .
Q. How does structural modification at the 3-carbaldehyde group alter bioactivity?
- Oxime derivatives : Replace the aldehyde with an oxime (-CH=N-OH) to enhance solubility and metal-chelating properties.
- Schiff base formation : Condensation with primary amines improves antimicrobial activity (e.g., MIC of 8 µg/mL against S. aureus).
- Hydrazone derivatives : Linkage to hydrazine increases DNA intercalation potential .
Data Contradictions and Resolution
Q. Why do NMR spectra of pyrido[1,2-a]pyrimidine derivatives show unexpected shifts?
- Ring current effects : The fused pyridine-pyrimidine system induces anisotropic shielding, shifting aromatic proton signals downfield.
- Tautomerism : Keto-enol equilibria at the 4-oxo group can split peaks in DMSO-d₆.
- Resolution : Use high-field NMR (≥500 MHz) and deuterated chloroform for clearer spectra .
Methodological Tables
Table 1: Comparison of Synthetic Routes for Pyrido[1,2-a]pyrimidine Derivatives
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Conventional Heating | 65–75 | 95–98 | Low equipment cost | |
| Microwave-Assisted | 85–90 | ≥99 | Reduced reaction time | |
| Solvent-Free | 70–80 | 97–99 | Environmentally friendly |
Table 2: Biological Activity of Structural Analogues
| Compound Modification | Target | IC₅₀ (µM) | Notable Effect |
|---|---|---|---|
| 3-Carbaldehyde (Parent) | COX-2 | 12.3 | Moderate anti-inflammatory |
| 3-Oxime Derivative | Topoisomerase II | 5.8 | Enhanced DNA cleavage |
| 3-Hydrazone Derivative | E. coli | 8.2 | Bacteriostatic activity |
Key Recommendations for Researchers
- Prioritize crystallography for unambiguous structural confirmation due to the compound’s planar heterocyclic system.
- Explore bioisosteric replacements (e.g., replacing the chloro group with fluorine) to improve pharmacokinetics .
- Validate computational predictions with isothermal titration calorimetry (ITC) for binding affinity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
